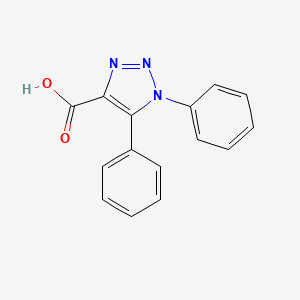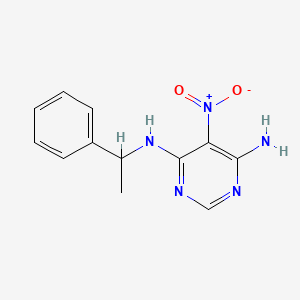![molecular formula C14H11NO5 B2986657 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole CAS No. 109161-83-3](/img/structure/B2986657.png)
5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole” is a chemical compound with the molecular formula C14H11NO5 . It is a derivative of 4,5-dimethoxy-2-nitrobenzyl (DMNB) group of DMNBB, which is used as a photolabile protecting group in caging technology to develop pro-drugs .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not detailed in the retrieved sources. The molecular weight is reported to be approximately 273.241 Da .Aplicaciones Científicas De Investigación
Thermally Induced Reactions and Cycloadditions
- Thermal Reactions with 3‐Phenyl‐2H‐azirines : A study by Narasimhan et al. (1973) explored the thermal reactions of benzonitrile p-nitrobenzylide with 3-phenyl-2H-azirines, demonstrating the formation of 1,3-dipolar cycloadducts and subsequent rearrangements under specific conditions. This research highlights the utility of nitrobenzyl compounds in synthesizing complex heterocyclic structures through thermal and cycloaddition reactions, contributing to the development of novel synthetic methodologies (Narasimhan, Heimgartner, Hansen, & Schmid, 1973).
Synthesis and Biological Evaluation
- Antitubercular and Antimicrobial Agents : Samadhiya et al. (2014) synthesized derivatives containing the nitrobenzyl moiety, evaluating their antibacterial, antifungal, and antitubercular activities. This study showcases the potential of nitrobenzyl derivatives as precursors in developing new therapeutic agents against infectious diseases (Samadhiya, Sharma, Srivastava, & Srivastava, 2014).
Modification of Nucleoside Transport Proteins
- Nucleoside Transport Inhibition : Tromp et al. (2004) investigated analogues of 4-nitrobenzylthioinosine, replacing its ribose moiety with substituted benzyl groups to study their effects on the nucleoside transport protein ENT1. This research provides insights into designing compounds with potential therapeutic applications in modulating nucleoside transport, relevant for conditions such as cancer and cardiovascular diseases (Tromp, van Ameijde, Pütz, Sundermann, Sundermann, von Frijtag Drabbe Künzel, & IJzerman, 2004).
Oxidation Reactions and Synthetic Applications
- Facile Oxidation of Alcohols : Iinuma, Moriyama, and Togo (2013) developed a novel method for oxidizing alcohols to aldehydes or ketones using 1-acetoxy-5-nitro-1,2-benziodoxole-3(1H)-one. This work demonstrates the versatility of nitrobenzyl derivatives in synthetic organic chemistry, enabling efficient transformations crucial for various synthetic pathways (Iinuma, Moriyama, & Togo, 2013).
Functional Derivatives and Bioactive Molecules
- Functional 1,3-Benzodioxoles : Nishida et al. (2005) synthesized bi-functional derivatives starting from methyl 5-nitro-l,3-benzodioxole-4-carboxylates, leading to chemo-functional 5-amide derivatives. These compounds, upon undergoing specific reactions, exhibited fluorescence, suggesting their potential as probes or functional materials in chemical biology and materials science (Nishida, Suzuki, Ohguro, & Kobayashi, 2005).
Propiedades
IUPAC Name |
5-[(4-nitrophenyl)methoxy]-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c16-15(17)11-3-1-10(2-4-11)8-18-12-5-6-13-14(7-12)20-9-19-13/h1-7H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKHLSYNBNPJLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Amino-3-[(3-chlorophenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2986575.png)

![1-(prop-2-yn-1-yl)-N-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]methyl}piperidine-2-carboxamide](/img/structure/B2986580.png)

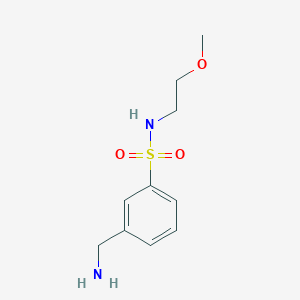
![N-(sec-butyl)-2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2986583.png)
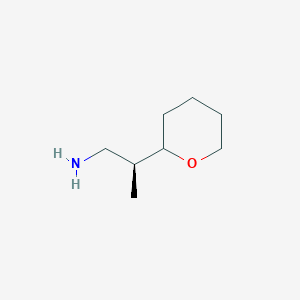

![N-(benzo[d]thiazol-2-yl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2986588.png)
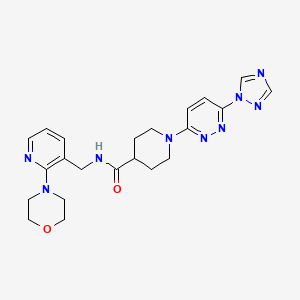
![[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2986591.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2986592.png)
